Cas no 51757-82-5 (Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel-)

Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel- structure
51757-82-5 structure
Product Name:Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel-
CAS No:51757-82-5
MF:C8H11NO
MW:137.179042100906
CID:373218
PubChem ID:96112
Update Time:2025-04-19

Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide,(1R,2S,4R)-rel-
    • 2-Norbornene-5-exo-carboxamide
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, (1R,2S,4R)-rel- (9CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, exo-
    • Nsc92361
    • BRN 3196447
    • Z33547226
    • 51757-82-5
    • NSC-92361
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide #
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide
    • Bicyclo[2.2.1]-5-heptene-2-carboxamide
    • J-802155
    • bicyclo[2.2.1]hept-2-ene-5-carboxamide
    • Bicyclo(2.2.1)hept-5-ene-2-carboxamide, endo-
    • ZTUUVDYQBLRAAC-UHFFFAOYSA-N
    • A845204
    • NSC 92361
    • SY050991
    • 95-17-0
    • HMS1410L17
    • NSC53243
    • endo-5-Norbornene-2-carboxamide
    • AKOS001024042
    • SB66679
    • SCHEMBL454642
    • DTXSID00915185
    • CS-0159385
    • 4-09-00-00225 (Beilstein Handbook Reference)
    • 5-Norbornene-2-carboxamide
    • SDCCGMLS-0065889.P001
    • NSC 53243
    • bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide
    • NSC-53243
    • AS-63645
    • Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
    • Bicyclo(2.2.1)hept-5-ene-2-carboxamide, exo-
    • AKOS016042456
    • NCIOpen2_001500
    • 2-Norbornene-5-endo-carboxamide
    • FT-0622950
    • Bicyclo(2.2.1)-5-heptene-2-carboxamide
    • MFCD00187896
    • Bicyclo[2.2.1]hept-5-ene-2-carboxamide, endo-
    • bicyclo-[2.2.1]hept-5-ene-2-carboxamide
    • N0911
    • IDI1_008126
    • Enamine_005891
    • D95336
    • 51757-85-8
    • Inchi: 1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
    • InChI Key: ZTUUVDYQBLRAAC-UHFFFAOYSA-N
    • SMILES: O=C(C1CC2C=CC1C2)N

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • XLogP3: 0.5

Experimental Properties

  • PSA: 43.09000
  • LogP: 1.38420
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.